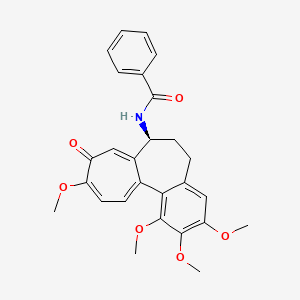

Benzamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-

Description

The compound Benzamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is more commonly known as colchicine, a tricyclic alkaloid with the molecular formula C₂₂H₂₅NO₆ and a molecular weight of 399.44 g/mol . Its structure comprises three fused rings (A: trimethoxyphenyl, B: seven-membered tropolone-containing ring, and C: acetamide-substituted ring) . Colchicine is a well-established therapeutic agent, primarily used for treating gout, familial Mediterranean fever, and inflammatory conditions such as pericarditis . Its mechanism of action involves binding to β-tubulin, inhibiting microtubule polymerization, and disrupting cellular processes like mitosis and neutrophil chemotaxis .

Colchicine’s stereochemistry ((S)-configuration at the C7 position) is critical for its activity, as modifications to this center or its substituents significantly alter tubulin-binding affinity and pharmacokinetics . It has moderate oral bioavailability (24–88%) and a long half-life (20–40 hours), with effects dependent on intracellular accumulation in leukocytes .

Properties

CAS No. |

63989-75-3 |

|---|---|

Molecular Formula |

C27H27NO6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |

InChI |

InChI=1S/C27H27NO6/c1-31-22-13-11-18-19(15-21(22)29)20(28-27(30)16-8-6-5-7-9-16)12-10-17-14-23(32-2)25(33-3)26(34-4)24(17)18/h5-9,11,13-15,20H,10,12H2,1-4H3,(H,28,30)/t20-/m0/s1 |

InChI Key |

XTSSXTWGEJTWBM-FQEVSTJZSA-N |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Step 1: Methoxylation of Benzo[a]heptalene Core

- The benzo[a]heptalene intermediate undergoes regioselective methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Reaction conditions typically involve mild heating (40–60°C) and use of solvents like acetone or dimethylformamide (DMF).

- The reaction is monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Oxidation to Introduce the 9-Oxo Group

- Selective oxidation of the tetrahydrobenzo[a]heptalene intermediate is performed using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

- The oxidation is controlled to avoid over-oxidation or degradation of sensitive methoxy groups.

- Reaction progress is tracked by High-Performance Liquid Chromatography (HPLC) and Infrared (IR) spectroscopy.

Step 3: Amide Bond Formation

- The key step involves coupling the amine group at the 7th position with benzoyl chloride to form the benzamide linkage.

- Typical conditions include the use of a base such as triethylamine in anhydrous solvents like dichloromethane (DCM) at 0–5°C to room temperature.

- The reaction is quenched with water, and the product is purified by column chromatography.

Reaction Conditions and Optimization

- Temperature: Controlled between 0°C to 60°C depending on the step to optimize yield and minimize side reactions.

- pH: Neutral to slightly basic conditions during amide coupling to favor nucleophilic attack.

- Catalysts: Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can enhance amide bond formation efficiency.

- Purification: Final product purification is achieved via recrystallization or preparative HPLC.

Analytical Verification

- NMR Spectroscopy: Used to confirm the chemical structure and substitution pattern, especially the methoxy groups and amide linkage.

- HPLC: Employed to monitor reaction progress and purity of intermediates and final product.

- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

- Infrared Spectroscopy (IR): Identifies functional groups such as amide carbonyl and oxo groups.

Chemical Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C27H27NO6 |

| Molecular Weight | 461.5 g/mol |

| CAS Number | 63989-75-3 |

| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Standard InChI | InChI=1S/C27H27NO6/c1-31-22-13-11-18-19(15-21(22)29)20(28-27(30)16-8-6-5-7-9-16)12-10-17-14-23(32-2)25(33-3)26(34-4)24(17)18/h5-9,11,13-15,20H,10,12H2,1-4H3,(H,28,30)/t20-/m0/s1 |

| Standard InChIKey | XTSSXTWGEJTWBM-FQEVSTJZSA-N |

Research Outcomes and Applications

- The synthetic protocols developed allow for high-yield production of the (S)-enantiomer, which is critical for biological activity.

- Studies have shown that controlling stereochemistry during synthesis is essential for the compound’s interaction with biological targets.

- The compound’s preparation methods have been optimized to minimize impurities that could affect pharmacological assays.

- Analytical data confirm reproducibility and scalability of the synthesis for research applications.

Summary Table of Preparation Methods

| Step No. | Process Description | Reagents/Conditions | Analytical Techniques Used | Key Notes |

|---|---|---|---|---|

| 1 | Methoxylation | Methyl iodide or dimethyl sulfate; base; 40–60°C | TLC, NMR | Regioselective methylation |

| 2 | Oxidation to 9-oxo | PCC or CrO3; controlled temperature | HPLC, IR | Avoid over-oxidation |

| 3 | Amide bond formation | Benzoyl chloride; triethylamine; 0–5°C; DCM | HPLC, NMR, MS | Use of coupling agents for efficiency |

| 4 | Purification | Recrystallization or preparative HPLC | HPLC purity analysis | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-dihydro-1,2,3,10-tetramethoxy-7-(benzoylamino)benzo[a]heptalen-9(5h)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(S)-6,7-dihydro-1,2,3,10-tetramethoxy-7-(benzoylamino)benzo[a]heptalen-9(5h)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (S)-6,7-dihydro-1,2,3,10-tetramethoxy-7-(benzoylamino)benzo[a]heptalen-9(5h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Colchicine belongs to a family of tubulin-binding agents with structural analogs and derivatives designed to modulate activity, selectivity, or pharmacokinetics. Below is a detailed comparison:

CN2 (2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl] acetamide)

- Structural Difference : Replaces the acetamide group in colchicine with a mercapto (-SH) moiety .

- Mechanistic Impact : Retains tubulin-binding activity but with altered binding kinetics. Docking studies confirm its interaction with the colchicine-binding site of tubulin, though the thiol group may reduce binding stability compared to colchicine’s acetamide .

- Applications : Used as a reference ligand in structural studies to validate tubulin-inhibitor docking protocols .

N-[(7S)-10-{[(2S)-1-(4-Benzylpiperazinyl)-1-oxo-2-propanyl]amino}-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide

- Structural Difference : Incorporates a 4-benzylpiperazinyl-propanyl side chain at the C10 position, replacing one methoxy group .

- However, the piperazinyl group could enhance solubility or target other proteins .

Hexanamide Derivative (6-Amino-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)hexanamide)

- Structural Difference: Replaces the acetamide with a 6-aminohexanamide chain .

- Mechanistic Impact: The elongated hydrophobic chain may improve membrane permeability or enable conjugation with drug-delivery systems (e.g., nanoparticles). Synthesis involves deacetylation of colchicine followed by coupling with hexanoic acid derivatives .

Methylamino Derivatives (e.g., 10-(Methylamino)colchiceinamide)

- Structural Differences: Substitutes a methylamino (-NHCH₃) group for one methoxy (-OCH₃) at C10 .

- Mechanistic Impact: Reduces tubulin-binding affinity due to loss of methoxy interactions. However, the methylamino group may introduce new hydrogen-bonding opportunities .

- Applications : Primarily research tools for studying structure-activity relationships in tubulin inhibitors .

PTC596

- Structural Difference: A non-colchicine small molecule (5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine) with distinct chemistry but overlapping tubulin-binding activity .

- Mechanistic Impact: Binds to the colchicine site but with higher specificity for cancer cells, sparing normal cells. X-ray crystallography confirms competitive binding with colchicine .

- Applications : In clinical trials for solid tumors and leukemia due to improved safety profiles .

Comparative Data Table

Key Research Findings

Ring Modifications : Alterations to colchicine’s trimethoxyphenyl (Ring A) or methoxytropone (Ring C) groups drastically reduce tubulin binding, while changes to Ring B affect binding kinetics .

Stereochemical Sensitivity : The (S)-configuration at C7 is essential; (R)-isomers (e.g., ) show negligible activity .

Pharmacokinetics : Derivatives with hydrophilic groups (e.g., piperazinyl, hexanamide) may overcome colchicine’s variable bioavailability but require further validation .

Clinical Potential: PTC596 exemplifies how non-colchicine scaffolds can achieve tubulin inhibition with fewer off-target effects .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzamide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- , is a complex structure that exhibits a range of pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized by its unique arrangement of functional groups which contribute to its biological activity. The presence of the tetrahydro and methoxy groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of benzamide derivatives typically include:

- Anticancer : Inducing apoptosis in cancer cells.

- Antimicrobial : Exhibiting activity against various pathogens.

- Insecticidal : Demonstrating efficacy in pest control.

- Enzyme Inhibition : Targeting specific enzymes related to disease mechanisms.

Anticancer Activity

Research has shown that N-substituted benzamides can induce apoptosis in various cancer cell lines. For instance, studies indicate that compounds similar to our target compound can activate caspases involved in the apoptotic pathway. Specifically, one study demonstrated that a related benzamide led to cytochrome c release and caspase activation in human promyelocytic leukemia cells at concentrations above 250 μM .

Antimicrobial and Insecticidal Properties

Recent investigations into the insecticidal properties of benzamide derivatives revealed promising results. A study highlighted that certain benzamides exhibited larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. For example:

| Compound | Larvicidal Activity (%) | Concentration (mg/L) |

|---|---|---|

| 7a | 100 | 10 |

| 7b | 10 | 10 |

| 7c | 0 | 10 |

This table illustrates the varying degrees of efficacy among different compounds .

Enzyme Inhibition

Benzamide derivatives have also been studied for their ability to inhibit enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The target compound may exhibit similar properties based on structural analogies observed in other studies. For instance:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | CA II | 0.09 |

| Compound B | AChE | 33.1 |

These findings suggest that modifications in the benzamide structure can lead to enhanced inhibitory potency against specific enzymes .

Case Studies

Several case studies have focused on the biological activity of benzamide derivatives:

- Apoptosis Induction : A study on declopramide (an N-substituted benzamide) indicated that it induced apoptosis through caspase activation and cell cycle arrest in pre-B cell lines .

- Fungicidal Activities : Another investigation reported that certain benzamides showed significant inhibition rates against fungal pathogens like Botrytis cinerea with EC50 values indicating strong antifungal potential .

- Nematicidal Activity : A recent study identified novel benzamide compounds with excellent nematicidal activity against root-knot nematodes, demonstrating a potential application in agriculture .

Q & A

Q. What are the optimal synthetic routes for producing (S)-benzamide derivatives, and how can purity be validated?

The synthesis of (S)-configured benzamide derivatives involves multi-step reactions, including deprotection, coupling, and purification. For example, the synthesis of (S)-6-amino-N-(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)hexanamide proceeds via tert-butyl carbamate deprotection using trifluoroacetic acid, followed by coupling with hexanoic anhydride in dimethyl sulfoxide (DMSO) and N-methylmorpholine. Purity is validated using column chromatography (silica gel, chloroform/methanol gradients) and spectroscopic techniques (1H/13C NMR, MS) .

Q. How does the stereochemistry at the C7 position influence tubulin binding affinity?

The (S)-configuration at C7 is critical for maintaining the rigid conformation of the tricyclic structure (rings A, B, C), which optimizes binding to tubulin’s β-subunit. Modifications to the methoxy groups on rings A or C reduce binding affinity, while alterations to ring B affect binding kinetics (association/dissociation rates). Docking studies using X-ray structures of tubulin-ligand complexes (e.g., CN2 ligand) confirm that the (S)-enantiomer aligns with the colchicine-binding site, whereas the (R)-form causes steric clashes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its high toxicity (LD50 < 10 mg/kg in rodents), handling requires PPE (gloves, goggles, lab coats), fume hoods, and emergency procedures for inhalation/skin exposure. First-aid measures include immediate washing with soap/water (skin contact) or artificial respiration (inhalation). Waste must be disposed via certified biohazard channels .

Advanced Research Questions

Q. How can researchers resolve contradictions between plasma concentration and biological activity in pharmacokinetic studies?

Although plasma concentrations of this compound are low (0.3–2.5 ng/mL at 1 mg/day doses), its antimitotic effects correlate with intraleukocyte accumulation. Methodological adjustments include measuring intracellular concentrations via LC-MS/MS and using fluorescent probes (e.g., Grx1-roGFP2) to track redox dynamics in cellular compartments. These approaches account for discrepancies between systemic exposure and localized bioactivity .

Q. What experimental strategies optimize chromosome doubling in plant polyploidization studies?

In microspore cultures, combining 0.05% colchicine (S)-benzamide with 1–2% dimethyl sulfoxide (DMSO) enhances permeability. However, alternatives like trifluralin (0.5–1.0 µM) or amiprophos-methyl (5–10 µM) reduce cytotoxicity. A split-treatment protocol (24-hour exposure followed by washout) minimizes mitotic arrest while achieving >80% diploidization efficiency in wheat and Brassica .

Q. How do redox dynamics in chloroplasts and mitochondria influence compound stability under light stress?

Light-activated ROS generation in chloroplasts (e.g., methyl viologen treatment) oxidizes glutathione pools, shifting the redox potential (EGSH) and degrading the compound’s methoxy groups. Real-time monitoring using roGFP2-Orp1 biosensors in Arabidopsis seedlings reveals mitochondrial autonomous oxidation under electron transport chain inhibition. Stabilizing agents like ascorbate (2 mM) or reduced glutathione (5 mM) mitigate degradation .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Q. How can molecular docking studies be validated for tubulin-ligand interactions?

Validation involves:

Reproducing known ligand poses : Align docking results with X-ray structures (e.g., PDB: 1SA0) using RMSD < 2.0 Å.

Free energy calculations : MM/GBSA or MM/PBSA methods to compare binding energies (ΔG) with experimental IC50 values.

Y-randomization : Scrambling compound structures to confirm non-random correlation between docking scores and activity .

Data Interpretation and Conflict Management

Q. How should researchers address variability in antimitotic activity across cell lines?

Tubulin isoform expression (e.g., βIII-tubulin overexpression in resistant cancers) and P-glycoprotein (P-gp) efflux activity are key variables. Strategies:

Q. Why do some studies report conflicting EC50 values for microtubule disruption?

Discrepancies arise from assay conditions:

| Factor | Impact | Standardization |

|---|---|---|

| Temperature | Cold (4°C) stabilizes tubulin | Use 37°C for kinetic assays |

| GTP concentration | <0.5 mM reduces polymerization | Maintain 1 mM GTP |

| Protein source | Bovine vs. human tubulin | Use species-matched tubulin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.